

Spectroscopic characterization of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

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Compound of Interest

Compound Name: 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive spectroscopic analysis of **1-(2-chloro-5-methylpyridin-3-yl)ethanone**, a key heterocyclic ketone intermediate. By integrating data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, this document offers a detailed roadmap for the structural elucidation and verification of this compound. The narrative emphasizes the causality behind experimental observations and protocols, ensuring a deep understanding of the molecule's physicochemical properties.

Introduction and Strategic Overview

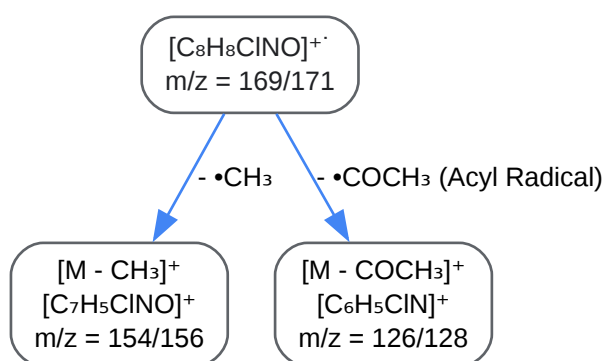
1-(2-Chloro-5-methylpyridin-3-yl)ethanone ($\text{C}_8\text{H}_8\text{ClNO}$, Molecular Weight: 169.61 g/mol) is a substituted pyridine derivative of significant interest in synthetic chemistry, often serving as a versatile building block in the development of pharmaceutical and agrochemical agents.^[1] The precise arrangement of its functional groups—a ketone, a chloro substituent, and a methyl group on the pyridine ring—creates a unique electronic and steric environment that dictates its reactivity and biological interactions.

An unambiguous confirmation of its molecular structure is paramount for its application in multi-step syntheses. This guide employs a multi-technique spectroscopic approach, where each method provides a unique and complementary piece of the structural puzzle. By correlating the data, we build a self-validating profile of the molecule, ensuring the highest degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Fingerprint

The foundational step in any characterization is to understand the target structure and anticipate its spectroscopic behavior. The structure contains several key features that will manifest distinctly across different analytical techniques:

- Aromatic System: A pyridine ring with two adjacent hydrogens.
- Carbonyl Group: An acetyl ketone directly attached to the ring.
- Substituents: A chloro group at position 2, a methyl group at position 5, and the acetyl group at position 3.
- Aliphatic Protons: Two distinct methyl groups.



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References

- 1. 1-(2-Chloro-5-methylpyridin-3-yl)ethanone - Amerigo Scientific [amerigoscientific.com]
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